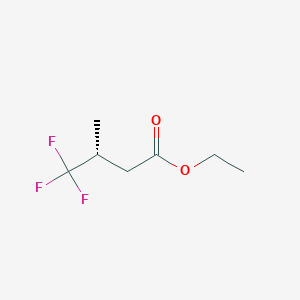
(-)-3-Methoxy-6-oxo Butorphanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-3-Methoxy-6-oxo Butorphanol is a synthetic opioid agonist-antagonist analgesic. It is a derivative of butorphanol, which is used to manage moderate to severe pain. This compound is part of the morphinan class of opioids and exhibits both agonistic and antagonistic properties at opioid receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-3-Methoxy-6-oxo Butorphanol involves several steps, starting from the precursor morphinan derivatives. The key steps include:
Epoxidation: The precursor undergoes epoxidation to form an epoxide intermediate.
Methoxylation: The epoxide intermediate is then methoxylated to introduce the methoxy group at the 3-position.
Oxidation: The final step involves the oxidation of the 6-position to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(-)-3-Methoxy-6-oxo Butorphanol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to alcohols.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of butorphanol with modified functional groups, which can exhibit different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
(-)-3-Methoxy-6-oxo Butorphanol has several scientific research applications:
Chemistry: Used as a reference compound in the study of opioid receptor interactions and structure-activity relationships.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding affinities.
Medicine: Explored for its potential use in pain management, particularly in cases where traditional opioids are less effective or have undesirable side effects.
Industry: Utilized in the development of new analgesic formulations and drug delivery systems
Wirkmechanismus
The mechanism of action of (-)-3-Methoxy-6-oxo Butorphanol involves its interaction with opioid receptors in the central nervous system. It acts as a partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor. This dual activity results in analgesic effects with a lower risk of respiratory depression compared to full agonists .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butorphanol: The parent compound, used for pain management.
Levorphanol: Another morphinan derivative with strong analgesic properties.
Pentazocine: A partial agonist-antagonist opioid with similar pharmacological effects
Uniqueness
(-)-3-Methoxy-6-oxo Butorphanol is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its methoxy and oxo groups contribute to its unique receptor binding profile and therapeutic effects, making it a valuable compound in pain management research .
Eigenschaften
Molekularformel |
C22H29NO3 |
|---|---|
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
(1R,9R,10S)-17-(cyclobutylmethyl)-10-hydroxy-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one |
InChI |
InChI=1S/C22H29NO3/c1-26-18-6-5-16-11-20-22(25)8-7-17(24)13-21(22,19(16)12-18)9-10-23(20)14-15-3-2-4-15/h5-6,12,15,20,25H,2-4,7-11,13-14H2,1H3/t20-,21-,22-/m1/s1 |
InChI-Schlüssel |
XPWGUPWFWBKZLG-YPAWHYETSA-N |
Isomerische SMILES |
COC1=CC2=C(C[C@@H]3[C@]4([C@]2(CCN3CC5CCC5)CC(=O)CC4)O)C=C1 |
Kanonische SMILES |
COC1=CC2=C(CC3C4(C2(CCN3CC5CCC5)CC(=O)CC4)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[N-(3-methylbutyl)carbamoyl]-indole](/img/structure/B8281191.png)


![1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecane](/img/structure/B8281201.png)
![6-Bromo-8,8-dimethyl-8H-indolo[3,2,1-de]acridine](/img/structure/B8281205.png)



![2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-thiazol-4-yl amine](/img/structure/B8281223.png)


![2,3-Dichloro-5-methylfuro[3,2-b]pyridine](/img/structure/B8281252.png)

